3-chloro-N-(4-chlorobenzyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-CHLORO-N-[(4-CHLOROPHENYL)METHYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 3-CHLORO-N-[(4-CHLOROPHENYL)METHYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions. One common method includes the use of phosphorus oxychloride for refluxing the intermediate compounds at high temperatures . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents.
Scientific Research Applications
3-CHLORO-N-[(4-CHLOROPHENYL)METHYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Investigated for its anticancer and antiviral activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and induce apoptosis in certain cell types . These mechanisms contribute to its potential therapeutic effects in treating neurodegenerative diseases and cancer.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines and triazole-pyrimidine hybrids. These compounds share structural similarities but may differ in their biological activities and specific applications. For example, triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties .
Properties
Molecular Formula |
C21H17Cl2F3N4O |
---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
3-chloro-N-[(4-chlorophenyl)methyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H17Cl2F3N4O/c22-14-8-6-12(7-9-14)11-27-20(31)18-17(23)19-28-15(13-4-2-1-3-5-13)10-16(21(24,25)26)30(19)29-18/h1-9,15-16,28H,10-11H2,(H,27,31) |
InChI Key |
LCNWJIDOXHGZSB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C(C(=NN2C1C(F)(F)F)C(=O)NCC3=CC=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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